N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide
Description
N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide is a thiocarbamide derivative featuring a piperazine core substituted with a phenyl group at the 4-position and a 3,5-bis(trifluoromethyl)phenyl moiety via a carbothioamide linkage. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the piperazine scaffold may facilitate interactions with biological targets such as receptors or enzymes .
Synthesis of analogous compounds (e.g., 3,5-bis(trifluoromethyl)benzyl derivatives) involves nucleophilic substitution reactions under reflux conditions with anhydrous potassium carbonate as a base, yielding crystalline products after purification .
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N3S/c20-18(21,22)13-10-14(19(23,24)25)12-15(11-13)26-17(29)28-8-6-27(7-9-28)16-4-2-1-3-5-16/h1-5,10-12H,6-9H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVDCCQPVAVGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide typically involves multiple steps. One common approach is the reaction of 3,5-bis(trifluoromethyl)aniline with phenylpiperazine in the presence of a carbothioamide-forming reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
Medicinal Applications
The compound has been studied for its potential therapeutic effects in several areas:
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. A study involving similar piperazine derivatives demonstrated significant activity in animal models, suggesting potential applications in treating depression .
- Anticancer Properties : The trifluoromethyl group is known to enhance the biological activity of compounds. Studies have shown that piperazine derivatives can inhibit cancer cell proliferation. For instance, N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results .
- Antimicrobial Activity : The compound has exhibited antimicrobial properties against several pathogens. Its efficacy was tested in vitro against bacteria and fungi, revealing significant inhibitory effects .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .
Table 1: Summary of Biological Activities
Case Studies
-
Antidepressant Activity Study :
- Objective : To evaluate the antidepressant-like effects of this compound.
- Methodology : Animal models were subjected to behavioral tests (e.g., forced swim test).
- Results : The compound significantly reduced immobility time compared to control groups, indicating potential antidepressant effects.
-
Cytotoxicity Assay :
- Objective : To assess the anticancer activity against various cancer cell lines.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed across multiple cancer cell lines, with IC50 values indicating potent anticancer activity.
-
Antimicrobial Testing :
- Objective : To investigate the antimicrobial efficacy of the compound.
- Methodology : Disk diffusion method was employed against selected bacterial strains.
- Results : The compound demonstrated significant zones of inhibition, confirming its antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Compounds with 3,5-Bis(trifluoromethyl)phenyl Substituents
Key Observations :
- Netupitant demonstrates that substituting the carbothioamide with a carboxamide retains biological activity (e.g., antiemetic effects), suggesting that electronic properties of the linker (thioamide vs. amide) may modulate target affinity .
- The adamantane derivative in highlights the versatility of piperazine-carbothioamide scaffolds, where bulky substituents like adamantane can be introduced without disrupting crystallinity .
Piperazine Derivatives with Varied Substituents
Key Observations :
- Carboxamide vs.
- Sulfonyl-piperazine derivatives () show significant anticonvulsant activity, suggesting that electron-withdrawing groups on piperazine enhance bioactivity in certain contexts. However, the target compound’s phenyl and trifluoromethyl groups may prioritize lipophilicity over polar interactions .
Thiadiazole and Triazole Analogues
Key Observations :
- Heterocyclic cores like thiadiazole or triazole introduce rigidity and planar geometry, which may favor interactions with flat binding pockets (e.g., enzyme active sites). In contrast, the piperazine ring in the target compound offers conformational flexibility .
Structure-Activity Relationship (SAR) Trends
- Aromatic Substituents : highlights that phenyl rings enhance anticonvulsant activity compared to methyl groups, supporting the target compound’s 4-phenyl substitution .
- Fluorine Effects : Trifluoromethyl groups improve metabolic stability and membrane permeability, as seen in Netupitant and the thiourea derivative .
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and organocatalysis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and its role as a catalyst in organic transformations.
Chemical Structure and Properties
The compound's structure includes a piperazine ring substituted with a phenyl group and a carbothioamide moiety, along with a 3,5-bis(trifluoromethyl)phenyl group. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, which can influence biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of this compound. One notable study demonstrated that a related compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), exhibited significant anti-tumor effects by inhibiting liver tumor growth through modulation of the HNF 4α and STAT3 signaling pathways. Treatment with NHDC resulted in apoptosis induction in liver cancer cell lines (HepG2 and Hep3B) and inhibited colony formation in a concentration-dependent manner .
Key Findings:
- In vitro Studies: NHDC inhibited growth at concentrations ranging from 1 to 10.8 µM over periods up to 72 hours.
- Mechanism: Inhibition of the STAT3 pathway was linked to enhanced expression and DNA binding activity of HNF 4α.
- In vivo Studies: Administration of NHDC (5 mg/kg) prevented liver tumor growth in animal models.
Organocatalytic Activity
The compound has also been explored for its role as an organocatalyst. The thiourea derivatives related to this compound have shown promise in catalyzing various organic reactions. These compounds utilize hydrogen bonding interactions to stabilize transition states during chemical transformations .
Catalytic Applications:
- Reactions Promoted: Various organic transformations including Michael additions and acylation reactions.
- Mechanism: The ability to stabilize oxyanions through double hydrogen bonding is crucial for enhancing reaction rates.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide, and how are yields optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related piperazine-carbothioamide derivative was prepared by refluxing N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide with 3,5-bis(trifluoromethyl)benzyl bromide in anhydrous acetone using KCO as a base, yielding 75% after crystallization . Optimization involves solvent selection (e.g., acetone for solubility), stoichiometric ratios, and purification methods (e.g., aqueous ethanol recrystallization). Catalysts like DBU may enhance cyclization efficiency in analogous piperazine syntheses .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
X-ray crystallography is essential for resolving 3D conformations, as demonstrated for a related compound where crystal packing revealed intermolecular interactions (e.g., C–H⋯O and π–π stacking) . NMR (1H/13C) confirms substituent placement, while LC-MS and elemental analysis validate purity and molecular weight. For example, PubChem-derived analogs use InChI keys and computed spectral data for verification .
Q. How can researchers design experiments to assess the compound’s biological activity?
Target engagement studies (e.g., enzyme inhibition or receptor binding assays) are foundational. Piperazine derivatives often exhibit activity against neurological or metabolic targets; for instance, fluorophenyl-substituted analogs are tested in kinase or GPCR assays . Dose-response curves and kinetic studies (e.g., IC/K determination) provide mechanistic insights. Use positive controls (e.g., known inhibitors) to validate assay conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl groups) influence bioactivity and selectivity?
Structure-activity relationship (SAR) studies highlight the role of electron-withdrawing groups like trifluoromethyl in enhancing metabolic stability and target affinity. For example, 3,5-bis(trifluoromethyl)phenyl groups improve lipophilicity and receptor binding in related sulfonamide derivatives . Computational docking and free-energy simulations can predict substituent effects on binding pockets .
Q. How should researchers address contradictions in reported biological data across studies?
Discrepancies may arise from assay variability (e.g., cell lines, endpoint measurements) or compound purity. For example, PubChem notes that impurities >5% in piperazine-carbothioamides can skew IC values . Standardize protocols (e.g., NIH/WHO guidelines) and validate results with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies are effective for resolving low solubility or crystallinity during formulation?
Co-crystallization with carboxylic acids or PEG-based excipients improves solubility, as seen in piperazine-drug formulations . For crystallinity, screen solvents (e.g., DMSO/water mixtures) and use seeding techniques. Thermal analysis (DSC/TGA) identifies stable polymorphs .
Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?
Continuous flow reactors reduce side reactions (e.g., hydrolysis of trifluoromethyl groups) by controlling residence time and temperature . For example, a piperazine-carboxamide analog was synthesized with >90% purity using automated flow chemistry . Monitor intermediates via inline FTIR or HPLC .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
